N,O-Didansyl-L-tyrosine
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Overview
Description
N,O-Didansyl-L-Tyrosine is a synthetic compound known for its potent inhibitory effects on bacterial thymidylate synthases. This compound is used as a starting lead for the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase . The compound’s structure includes two dansyl groups attached to the amino acid tyrosine, which enhances its inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Didansyl-L-Tyrosine typically involves the reaction of L-tyrosine with dansyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or similar aprotic solvents.
- Base: Triethylamine or pyridine.
- Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: N,O-Didansyl-L-Tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dansyl groups or the tyrosine moiety.
Substitution: The dansyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,O-Didansyl-L-Tyrosine has several scientific research applications, including:
Chemistry: Used as a lead compound for developing inhibitors of bacterial thymidylate synthase.
Biology: Employed in studies to understand enzyme inhibition and protein-ligand interactions.
Medicine: Potential applications in developing antibacterial agents targeting thymidylate synthase.
Industry: Utilized in the synthesis of other complex molecules and as a tool in biochemical assays.
Mechanism of Action
The primary mechanism of action of N,O-Didansyl-L-Tyrosine involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in bacteria . The compound binds to the active site of the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA synthesis, leading to bacterial cell death. The molecular targets include the active site residues of thymidylate synthase, and the pathways involved are those related to DNA replication and repair.
Comparison with Similar Compounds
N-Dansyl-L-Tyrosine: Similar structure but with only one dansyl group.
O-Dansyl-L-Tyrosine: Another variant with a single dansyl group attached to the hydroxyl group of tyrosine.
Dansyl-L-Phenylalanine: A related compound with a dansyl group attached to phenylalanine.
Uniqueness: N,O-Didansyl-L-Tyrosine is unique due to the presence of two dansyl groups, which significantly enhances its inhibitory potency against thymidylate synthase compared to its mono-dansylated counterparts . This dual modification allows for stronger binding and more effective inhibition of the target enzyme.
Properties
Molecular Formula |
C33H33N3O7S2 |
---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid |
InChI |
InChI=1S/C33H33N3O7S2/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4/h5-20,28,34H,21H2,1-4H3,(H,37,38)/t28-/m0/s1 |
InChI Key |
LUBOPDUYHWABFG-NDEPHWFRSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
Origin of Product |
United States |
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